TAT-GluA2 3Y

Description

BenchChem offers high-quality TAT-GluA2 3Y suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAT-GluA2 3Y including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

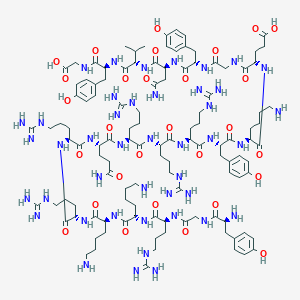

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H185N43O29/c1-61(2)92(109(187)157-82(95(173)142-60-91(169)170)54-63-26-34-67(160)35-27-63)158-108(186)85(57-87(121)164)156-106(184)83(55-64-28-36-68(161)37-29-64)144-89(166)59-141-94(172)80(41-43-90(167)168)153-99(177)74(17-5-8-46-118)152-107(185)84(56-65-30-38-69(162)39-31-65)155-104(182)79(23-14-52-139-115(132)133)150-101(179)76(20-11-49-136-112(126)127)148-102(180)77(21-12-50-137-113(128)129)151-105(183)81(40-42-86(120)163)154-103(181)78(22-13-51-138-114(130)131)149-100(178)75(19-10-48-135-111(124)125)147-98(176)73(16-4-7-45-117)146-97(175)72(15-3-6-44-116)145-96(174)71(18-9-47-134-110(122)123)143-88(165)58-140-93(171)70(119)53-62-24-32-66(159)33-25-62/h24-39,61,70-85,92,159-162H,3-23,40-60,116-119H2,1-2H3,(H2,120,163)(H2,121,164)(H,140,171)(H,141,172)(H,142,173)(H,143,165)(H,144,166)(H,145,174)(H,146,175)(H,147,176)(H,148,180)(H,149,178)(H,150,179)(H,151,183)(H,152,185)(H,153,177)(H,154,181)(H,155,182)(H,156,184)(H,157,187)(H,158,186)(H,167,168)(H,169,170)(H4,122,123,134)(H4,124,125,135)(H4,126,127,136)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFBJZYZNDUYJM-NOEVYFGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H185N43O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2634.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TAT-GluA2-3Y

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAT-GluA2-3Y is a cell-permeable interference peptide that has emerged as a critical tool for studying the molecular mechanisms underlying synaptic plasticity, particularly processes involving the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This technical guide provides a comprehensive overview of the mechanism of action of TAT-GluA2-3Y, including its molecular interactions, effects on signaling pathways, and its application in experimental models. The information is presented to be a valuable resource for researchers in neuroscience and drug development.

Core Mechanism of Action: Inhibition of AMPA Receptor Endocytosis

The primary mechanism of action of TAT-GluA2-3Y is the inhibition of activity-dependent endocytosis of AMPA receptors (AMPARs) that contain the GluA2 subunit.[1][2][3] This is achieved through the competitive disruption of the interaction between the C-terminal domain of the GluA2 subunit and intracellular trafficking proteins.

The TAT-GluA2-3Y peptide is a chimeric peptide composed of two key domains:

-

TAT (transactivator of transcription) protein transduction domain: Derived from the HIV-1 TAT protein, this sequence (YGRKKRRQRRR) renders the peptide cell-permeable, allowing it to be used in both in vitro and in vivo studies.[3][4]

-

GluA2-3Y sequence: This portion of the peptide (YKEGYNVYG) mimics the C-terminal tyrosine-rich region of the GluA2 subunit of the AMPA receptor.[3][4]

By mimicking the C-terminus of GluA2, TAT-GluA2-3Y acts as a competitive inhibitor, preventing the binding of essential endocytic machinery to the native GluA2 subunit.[3][4][5][6]

Signaling Pathway of GluA2-Dependent Endocytosis and its Disruption by TAT-GluA2-3Y

The endocytosis of GluA2-containing AMPA receptors is a critical process in long-term depression (LTD), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength.[1][2] This process is initiated by the activation of N-methyl-D-aspartate (NMDA) receptors or metabotropic glutamate receptors (mGluRs), leading to a cascade of intracellular events that culminate in the removal of AMPARs from the postsynaptic membrane.

A key interaction in this pathway is the binding of the guanine-nucleotide exchange factor (GEF) BRAG2 to the C-terminal domain of the GluA2 subunit.[5][6][7] This interaction is regulated by the phosphorylation state of tyrosine residues within the GluA2 C-terminus.[5][6] The binding of BRAG2 to GluA2 is a crucial step for the subsequent recruitment and activation of the small GTPase Arf6 , which is involved in the formation of clathrin-coated vesicles for endocytosis.[7]

TAT-GluA2-3Y competitively binds to BRAG2, preventing its interaction with the endogenous GluA2 subunit.[5][6] This disruption blocks the downstream activation of Arf6 and the subsequent internalization of GluA2-containing AMPARs.

Quantitative Data

While precise binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) for TAT-GluA2-3Y are not consistently reported across the literature, its biological effects have been quantified in various experimental paradigms.

| Parameter | Experimental Model | Treatment Details | Result | Reference |

| LTP Maintenance | In vivo rat hippocampus | 500 pmol in 5 μl, i.c.v. injection after weak high-frequency stimulation (wHFS) | Prevented the decay of LTP; potentiation remained at 133.0% ± 10.9% after 24 hours, compared to 101.0% ± 5.5% in the control group. | [5] |

| LTP Maintenance in AD Model | In vivo AD model mice | 3 μmol/kg, i.p. | Converted decaying LTP to non-decaying LTP (134.4% ± 5.9% at 4 hours post-sHFS). | [8] |

| Spatial Memory in AD Model | In vivo AD model mice (Morris Water Maze) | 3 μmol/kg/day, i.p. for 3 weeks | Significantly shortened escape latency on training days 4 and 5 (Day 5: 18.6 ± 4.2 s vs. 59.2 ± 16.2 s for control). | [8] |

| Conditioned Place Preference (CPP) Extinction | In vivo rat model of morphine CPP | 1.5 or 2.25 nmol/g, i.v. during acquisition | Greatly facilitated the extinction of morphine-induced CPP. | [9] |

| Surface GluA2 Expression | In vitro hippocampal slices (cLTP induction) | 2 µM pre-incubation for 1 hour | Enhanced the increase of surface GluA2 expression following cLTP induction. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols involving TAT-GluA2-3Y.

In Vivo Administration

Intracerebroventricular (i.c.v.) Injection:

-

Animal Model: Adult male Sprague-Dawley rats.

-

Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted targeting the lateral ventricle.

-

TAT-GluA2-3Y Preparation: The peptide is dissolved in sterile saline.

-

Injection: A volume of 5 μl containing 500 pmol of TAT-GluA2-3Y is injected into the lateral ventricle.[5]

Intravenous (i.v.) Injection:

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: The femoral vein is catheterized for i.v. administration.

-

TAT-GluA2-3Y Preparation: The peptide is dissolved in a vehicle solution.

-

Dosage: Doses of 1.5 or 2.25 nmol/g have been used.[9]

Intraperitoneal (i.p.) Injection:

-

Animal Model: AD model mice.

-

TAT-GluA2-3Y Preparation: The peptide is dissolved in a suitable vehicle.

-

Dosage and Schedule: 3 μmol/kg administered daily for several weeks for chronic studies.[8][11]

Hippocampal Slice Electrophysiology

This protocol is for inducing and recording long-term potentiation (LTP) in acute hippocampal slices.

-

Slice Preparation: Rodents are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2/5% CO2. Transverse hippocampal slices (350-400 μm) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at 34°C for at least 30 minutes, followed by at least 1 hour at room temperature.[9]

-

Recording: Slices are transferred to a recording chamber and perfused with warm (33.5°C) aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 stratum radiatum following stimulation of the Schaffer collaterals.

-

LTP Induction: After establishing a stable baseline, LTP is induced using high-frequency stimulation (HFS), for example, three trains of 100 Hz for 1 second, with a 20-second interval.[9]

-

TAT-GluA2-3Y Application: The peptide is bath-applied to the slice at a concentration such as 2 µM prior to and during the experiment.[10]

Western Blotting for GluA2 Subunit

This protocol outlines the general steps for detecting changes in GluA2 protein levels in response to TAT-GluA2-3Y treatment.

-

Sample Preparation:

-

Hippocampal slices or cultured neurons are treated with TAT-GluA2-3Y as required by the experimental design.

-

For total protein, samples are lysed in RIPA buffer with protease and phosphatase inhibitors.

-

For analysis of surface proteins, a biotinylation assay is performed prior to lysis.

-

Protein concentration is determined using a BCA assay.

-

-

Gel Electrophoresis:

-

Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli buffer, boiled, and loaded onto an SDS-PAGE gel.

-

Proteins are separated by electrophoresis.

-

-

Protein Transfer:

-

Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against the GluA2 subunit overnight at 4°C.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of drugs and how these are affected by TAT-GluA2-3Y.

-

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two larger outer chambers, connected by a smaller central chamber.

-

Phases:

-

Habituation/Pre-test: Rats are allowed to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any baseline preference for one of the outer chambers.

-

Conditioning: This phase typically occurs over several days. On alternating days, rats receive an injection of the drug (e.g., morphine, 10 mg/kg, i.p.) and are confined to one of the outer chambers (e.g., their initially non-preferred chamber). On the other days, they receive a vehicle injection and are confined to the opposite chamber. TAT-GluA2-3Y (e.g., 1.5-2.25 nmol/g, i.v.) can be co-administered with the drug during this phase.[4][9]

-

Post-test: The barriers between the chambers are removed, and the rats are allowed to freely explore the entire apparatus. The time spent in each of the outer chambers is recorded. An increase in time spent in the drug-paired chamber indicates a conditioned preference.

-

Conclusion

TAT-GluA2-3Y is a powerful research tool for dissecting the molecular machinery of synaptic plasticity. Its specific mechanism of action—the inhibition of GluA2-containing AMPA receptor endocytosis—allows for the targeted investigation of processes such as long-term depression, memory formation, and the neurobiology of addiction. The data and protocols summarized in this guide provide a foundation for researchers to effectively utilize TAT-GluA2-3Y in their experimental designs. Further research, particularly in quantifying the precise binding kinetics and inhibitory concentrations of this peptide, will continue to refine our understanding of its function and expand its utility in the field of neuroscience.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. embopress.org [embopress.org]

- 3. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 5. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. AMPA receptor signaling through BRAG2 and Arf6 critical for long-term synaptic depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chronic administration of Tat-GluR23Y ameliorates cognitive dysfunction targeting CREB signaling in rats with amyloid beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of TAT-GluA2-3Y in Long-Term Depression: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic peptide TAT-GluA2-3Y and its pivotal role as an inhibitor of long-term depression (LTD), a fundamental mechanism of synaptic plasticity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neurobiology, pharmacology, and neurology.

Executive Summary

Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength, critically involved in learning, memory, and pathological neurological conditions. A key molecular event in the induction and expression of many forms of LTD is the endocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, particularly those containing the GluA2 subunit. The TAT-GluA2-3Y peptide is a powerful research tool designed to specifically interfere with this process. By competitively inhibiting the clathrin-mediated endocytosis of GluA2-containing AMPA receptors, TAT-GluA2-3Y effectively blocks the expression of LTD without significantly affecting basal synaptic transmission or long-term potentiation (LTP).[1][2][3] This guide will detail the mechanism of action of TAT-GluA2-3Y, summarize key quantitative findings from preclinical studies, outline relevant experimental protocols, and visualize the associated signaling pathways.

Mechanism of Action of TAT-GluA2-3Y

The TAT-GluA2-3Y peptide is a cell-permeable compound consisting of two key domains:

-

TAT (Trans-Activator of Transcription) domain: Derived from the HIV-1 TAT protein, this domain facilitates the penetration of the peptide across the cell membrane, allowing it to reach its intracellular target.[4]

-

GluA2-3Y sequence (YKEGYNVYG): This sequence mimics the tyrosine-rich region of the C-terminal tail of the GluA2 subunit of the AMPA receptor.[5][6]

The primary mechanism of TAT-GluA2-3Y in inhibiting LTD is through the disruption of the interaction between the GluA2 subunit and the endocytic machinery.[7] Specifically, it competitively prevents the binding of adaptor proteins, such as AP2, and other regulatory proteins like BRAG2, to the C-terminus of GluA2.[3][5][8] This interaction is a prerequisite for the clathrin-dependent internalization of GluA2-containing AMPA receptors, a crucial step for the reduction in postsynaptic sensitivity that characterizes LTD.[5][8] The phosphorylation state of the tyrosine residues within the GluA2 C-terminal tail is a key regulatory factor in this process, with dephosphorylation often favoring endocytosis during LTD.[5][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of TAT-GluA2-3Y on various physiological and behavioral parameters as reported in the scientific literature.

| Parameter | Experimental Model | Treatment Group | Control Group | Outcome | Reference |

| LTD Expression | Rat Hippocampal Slices | TAT-GluA2-3Y | Scrambled Peptide | Blocked LTD induction. | [10] |

| Spatial Memory | Pentobarbital-treated rats | TAT-GluA2-3Y | Vehicle | Alleviated spatial memory deficits. | [7] |

| LTP Decay | Mouse Hippocampal Slices | TAT-GluA2-3Y | Scrambled Peptide | Prevented the decay of late-phase LTP. | [1] |

| Object Location Memory | Rats | TAT-GluA2-3Y | Vehicle | Prevented the natural forgetting of long-term memories. | [3] |

| Morphine CPP Extinction | Rats | TAT-GluA2-3Y + Morphine | Scrambled Peptide + Morphine | Facilitated the extinction of conditioned place preference. | [11] |

| Chronic Migraine Pain | Rat Model | TAT-GluA2-3Y | Vehicle | Alleviated allodynia. | [12] |

| Cognitive Dysfunction (Aβ) | Rat Model of AD | TAT-GluA2-3Y | Saline | Restored spatial memory. | [13] |

Experimental Protocols

In Vitro Electrophysiology in Hippocampal Slices

Objective: To assess the effect of TAT-GluA2-3Y on LTD induction.

Methodology:

-

Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult rats or mice using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Incubation: Allow slices to recover for at least 1 hour in a submerged chamber containing aCSF continuously bubbled with 95% O2 / 5% CO2 at room temperature.

-

Peptide Application: Transfer slices to a recording chamber and perfuse with aCSF containing either TAT-GluA2-3Y (e.g., 2 µM) or a scrambled control peptide for a pre-incubation period (e.g., 1 hour).[14]

-

Electrophysiological Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons or field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum.

-

LTD Induction: After establishing a stable baseline recording, induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).

-

Data Analysis: Monitor the synaptic response for at least 60 minutes post-LFS. Compare the degree of depression in the TAT-GluA2-3Y treated group to the control group.

In Vivo Administration for Behavioral Studies

Objective: To evaluate the impact of TAT-GluA2-3Y on learning and memory.

Methodology:

-

Animal Subjects: Use adult male rats or mice.

-

Peptide Administration: Administer TAT-GluA2-3Y or a control peptide via intraperitoneal (i.p.) injection (e.g., 3 µmol/kg), intravenous (i.v.) injection (e.g., 1.5-2.25 nmol/g), or intracerebroventricular (i.c.v.) infusion (e.g., 500 pmol).[1][4][11] The timing of administration (before or after training) is critical depending on the memory phase being investigated (acquisition, consolidation, or retrieval).

-

Behavioral Task: Train animals in a behavioral paradigm that is sensitive to LTD-like mechanisms, such as the Morris water maze for spatial memory, object recognition tasks, or fear conditioning protocols.[4][13]

-

Data Collection: Record relevant behavioral parameters, such as escape latency, time spent in the target quadrant, or freezing behavior.

-

Statistical Analysis: Compare the performance of the TAT-GluA2-3Y treated group with the control group using appropriate statistical tests (e.g., ANOVA, t-test).

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathways involved in LTD and the experimental workflow for studying the effects of TAT-GluA2-3Y.

References

- 1. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 2. Disruption of Long-Term Depression Potentiates Latent Inhibition: Key Role for Central Nucleus of the Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hippocampal long-term depression is required for the consolidation of spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. TAT-GluA2 3Y | CAS 1404188-93-7 | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GluA2-dependent AMPA receptor endocytosis and the decay of early and late long-term potentiation: possible mechanisms for forgetting of short- and long-term memories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]

- 10. Mechanisms of Hippocampal Long-Term Depression Are Required for Memory Enhancement by Novelty Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facilitated extinction of morphine conditioned place preference with Tat-GluA2(3Y) interference peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopamine D2 Receptor Activation Blocks GluA2/ROS Positive Feedback Loop to Alienate Chronic-Migraine-Associated Pain Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic administration of Tat-GluR23Y ameliorates cognitive dysfunction targeting CREB signaling in rats with amyloid beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of TAT-GluA2-3Y in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function. A key process in synaptic plasticity is the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to and from the postsynaptic membrane. The TAT-GluA2-3Y peptide has emerged as a critical tool for dissecting the molecular machinery governing this process. This peptide is a specific inhibitor of the activity-dependent endocytosis of GluA2-containing AMPA receptors. This guide provides an in-depth examination of TAT-GluA2-3Y, detailing its mechanism of action, its effects on long-term potentiation (LTP) and long-term depression (LTD), and the experimental protocols used to elucidate these effects. We present quantitative data in a structured format and provide visualizations of key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in neuroscience and drug development.

Introduction to Synaptic Plasticity and AMPA Receptors

The efficacy of synaptic transmission is not static; it can be persistently enhanced, a process known as long-term potentiation (LTP), or diminished, a process termed long-term depression (LTD). These forms of plasticity are widely considered the cellular correlates of learning and memory.[1] The number of AMPA receptors at the postsynaptic density is a critical determinant of synaptic strength. LTP is often associated with an increase in synaptic AMPA receptors, while LTD is linked to their removal.[2][3]

The AMPA receptor is a tetrameric ion channel typically composed of different subunits (GluA1-4). The presence of the GluA2 subunit renders the receptor impermeable to calcium.[4][5] The trafficking of GluA2-containing AMPA receptors, particularly their removal from the synapse via clathrin-mediated endocytosis, is a key regulatory point in synaptic plasticity, especially in LTD and the decay of LTP.[6][7]

TAT-GluA2-3Y: A Specific Inhibitor of AMPA Receptor Endocytosis

TAT-GluA2-3Y is a synthetic, membrane-permeable peptide designed to specifically interfere with the activity-dependent endocytosis of GluA2-containing AMPA receptors.[1][8]

-

Structure: It consists of two key parts:

-

The TAT Sequence (YGRKKRRQRRR): Derived from the HIV-1 trans-activator of transcription (TAT) protein, this sequence acts as a cell-penetrating peptide, allowing the entire molecule to cross the blood-brain barrier and cell membranes.[6][8]

-

The GluA2-3Y Sequence (YKEGYNVYG): This sequence mimics a tyrosine-rich region in the C-terminal tail of the GluA2 subunit.[7][8] This region is a critical binding site for proteins involved in the endocytic process, such as the clathrin adaptor protein AP2 and BRAG2.[6][7]

-

-

Mechanism of Action: TAT-GluA2-3Y acts as a competitive inhibitor. By mimicking the GluA2 C-terminal tail, it prevents the binding of endocytic proteins to the actual receptor.[9] This specifically blocks the regulated, activity-dependent internalization of GluA2-containing AMPA receptors without affecting their constitutive recycling or basal synaptic transmission.[6][10]

Signaling Pathways and TAT-GluA2-3Y's Point of Intervention

The endocytosis of GluA2-containing AMPA receptors is a complex process involving several key protein interactions. TAT-GluA2-3Y intervenes at a crucial step in this pathway.

Effects on Synaptic Plasticity

Long-Term Depression (LTD)

LTD expression is critically dependent on the clathrin-dependent endocytosis of postsynaptic AMPA receptors.[8] By preventing this crucial step, TAT-GluA2-3Y effectively blocks the induction and expression of LTD.[6][11] This has been demonstrated in various brain regions, including the hippocampus and nucleus accumbens.[2][12]

Long-Term Potentiation (LTP)

The effect of TAT-GluA2-3Y on LTP is more nuanced. It does not affect the induction of LTP.[6] However, it plays a significant role in the maintenance of LTP. Many forms of LTP, particularly those induced by weaker stimulation protocols, are transient and decay over time. This decay is mediated by the gradual endocytosis of the newly inserted AMPA receptors.[1][10] By applying TAT-GluA2-3Y, this decay can be prevented, effectively converting a transient, decaying LTP into a stable, non-decaying one.[10] This suggests that an active process of AMPAR endocytosis underlies the forgetting of synaptic potentiation, and that the persistence of LTP requires mechanisms that actively inhibit this endocytosis.[7][10]

Quantitative Data on the Effects of TAT-GluA2-3Y

The following tables summarize quantitative findings from key studies investigating the effects of TAT-GluA2-3Y on synaptic plasticity and related behaviors.

Table 1: Effect of TAT-GluA2-3Y on LTP Maintenance

| Experimental Condition | Treatment | Time Post-Induction | Synaptic Strength (% of Baseline) | Reference |

|---|---|---|---|---|

| Weak High-Frequency Stimulation (wHFS) | Vehicle | 24 hours | 101.0% ± 5.5% | [10] |

| Weak High-Frequency Stimulation (wHFS) | Scrambled Peptide | 24 hours | 101.0% ± 5.5% | [10] |

| Weak High-Frequency Stimulation (wHFS) | TAT-GluA2-3Y | 24 hours | 133.0% ± 10.9% | [10] |

| Strong High-Frequency Stimulation (sHFS) + ZIP | Scrambled Peptide | 24 hours | ~100% (Decayed) | [10] |

| Strong High-Frequency Stimulation (sHFS) + ZIP | TAT-GluA2-3Y | 24 hours | 128.8% ± 3.4% | [10] |

ZIP is an inhibitor of PKMζ, which causes decay of established LTP.

Table 2: Effect of TAT-GluA2-3Y on Behavioral Models

| Behavioral Model | Phase of Treatment | Effect Observed | Reference |

|---|---|---|---|

| Morphine Conditioned Place Preference (CPP) | During Acquisition | Facilitated extinction of CPP | [13] |

| Morris Water Maze (Spatial Memory) | Post-training | Impaired memory consolidation/retrieval | [12] |

| Object Location Memory | During Retention Interval | Prevents natural forgetting of long-term memory | [6] |

| Amyloid Beta Neurotoxicity | Chronic Administration | Restores impaired spatial memory | [14] |

| Chronic Migraine Model | Post-Model Induction | Alleviated allodynia (pain sensitization) |[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to TAT-GluA2-3Y.

Peptide Preparation and Administration

-

Synthesis: The peptide (Sequence: YGRKKRRQRRRYKEGYNVYG) and its scrambled control (e.g., Tat-GluA2Sc: VYKYGGYNE attached to the TAT sequence) are synthesized and purified, typically via HPLC.[6][8]

-

Storage and Dilution: Peptides are stored at -20°C or -80°C.[11] For in vivo administration, they are diluted in sterile 0.9% saline or phosphate-buffered saline (PBS).[8] For in vitro slice electrophysiology, they are dissolved in the recording artificial cerebrospinal fluid (aCSF).

-

Administration Routes:

-

Intracerebroventricular (i.c.v.) Injection: For widespread brain delivery in vivo, peptides are injected directly into the cerebral ventricles. A typical dose is 500 pmol in a volume of 5 μl.[10]

-

Intravenous (i.v.) Injection: The TAT sequence allows for systemic administration. Doses range from 1.5 to 2.25 nmol/g.[13]

-

Direct Microinjection: For region-specific effects, peptides are infused directly into brain areas like the hippocampus or amygdala (e.g., 1 μl per hemisphere at a rate of 0.25 μl/min).[6]

-

Bath Application (In Vitro): In brain slice preparations, the peptide is added directly to the aCSF at concentrations typically ranging from 1-10 µM.

-

In Vivo Electrophysiology and LTP/LTD Induction

The following workflow is commonly used to study the effect of TAT-GluA2-3Y on LTP decay in freely moving animals.

-

LTP Induction Protocols:

-

LTD Induction: Often induced by low-frequency stimulation (LFS), which TAT-GluA2-3Y blocks.[6]

Behavioral Paradigms

-

Conditioned Place Preference (CPP): Used to study the rewarding effects of drugs. TAT-GluA2-3Y administered during the acquisition phase (pairing a drug with a context) was found to weaken the association, leading to faster extinction of the preference.[13]

-

Latent Inhibition (LI): An adaptive learning model where pre-exposure to a stimulus without consequence impairs subsequent learning about that stimulus. Systemic administration of TAT-GluA2-3Y potentiated the LI effect, suggesting LTD is crucial for overriding previously learned irrelevance.[8]

-

Object Location Memory: Rats are trained to recognize the location of objects. After a retention interval during which memory naturally fades, a test is performed. Infusing TAT-GluA2-3Y into the hippocampus during this interval prevents the natural forgetting of the object's location.[6]

Therapeutic and Research Implications

The ability of TAT-GluA2-3Y to modulate synaptic plasticity has significant implications.

References

- 1. Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synaptic AMPA Receptor Plasticity and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dieringlab.web.unc.edu [dieringlab.web.unc.edu]

- 4. Dopamine D2 Receptor Activation Blocks GluA2/ROS Positive Feedback Loop to Alienate Chronic-Migraine-Associated Pain Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GluA2-dependent AMPA receptor endocytosis and the decay of early and late long-term potentiation: possible mechanisms for forgetting of short- and long-term memories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disruption of Long-Term Depression Potentiates Latent Inhibition: Key Role for Central Nucleus of the Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pnas.org [pnas.org]

- 13. Facilitated extinction of morphine conditioned place preference with Tat-GluA2(3Y) interference peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic administration of Tat-GluR23Y ameliorates cognitive dysfunction targeting CREB signaling in rats with amyloid beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on TAT-GluA2-3Y Peptide: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The TAT-GluA2-3Y peptide is a synthetic, cell-permeable interference peptide designed as a powerful research tool to investigate the molecular mechanisms of synaptic plasticity. It consists of two key functional domains: the cell-penetrating Trans-Activator of Transcription (TAT) sequence derived from the HIV-1 virus, and a sequence mimicking a tyrosine-rich region of the C-terminal tail of the AMPA receptor subunit GluA2 (YKEGYNVYG). Its primary mechanism of action is the specific and competitive inhibition of the clathrin-dependent endocytosis of GluA2-containing AMPA receptors.[1][2] This inhibitory action prevents the activity-dependent removal of AMPA receptors from the postsynaptic membrane, a critical process for long-term depression (LTD) and memory decay.[3][4][5] Consequently, TAT-GluA2-3Y has been instrumental in elucidating the roles of AMPAR trafficking in learning, memory, and various pathological conditions, including ischemic brain injury and Alzheimer's disease.[6][7][8]

Mechanism of Action: Inhibiting AMPAR Endocytosis

The strength of excitatory synapses is largely determined by the number of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on the postsynaptic membrane. The dynamic trafficking of these receptors, particularly their removal via endocytosis, is a key mechanism for reducing synaptic strength, as seen in Long-Term Depression (LTD).[3][9]

The endocytosis of GluA2-containing AMPA receptors is an activity-dependent process mediated by a complex interplay of proteins. Following N-methyl-D-aspartate receptor (NMDAR) stimulation, key endocytic proteins like the adaptor protein complex 2 (AP2) and Protein Interacting with C-Kinase 1 (PICK1) are recruited to the C-terminal domain of the GluA2 subunit.[10][11][12] This interaction facilitates the clustering of AMPA receptors into clathrin-coated pits, leading to their internalization.[2][10]

The TAT-GluA2-3Y peptide contains the tyrosine-rich sequence (YKEGYNVYG) from the GluA2 C-terminus. By mimicking this binding motif, it acts as a competitive inhibitor, disrupting the interaction between the endogenous GluA2 subunit and endocytic proteins like AP2 and PICK1.[2][9] This disruption specifically prevents the regulated, activity-dependent internalization of GluA2-containing AMPARs without affecting basal synaptic transmission or constitutive receptor trafficking.[4][13]

Quantitative Data Summary

The following tables summarize the concentrations, dosages, and key quantitative outcomes from foundational studies involving TAT-GluA2-3Y.

Table 1: In Vitro Experimental Parameters

| Application | Preparation | Peptide Concentration | Effect | Reference |

| LTD Inhibition | Rat Hippocampal Slices | 2 µM | Enhanced surface expression of GluA1 and GluA2 following cLTP induction. | [14] |

| Depotentiation | Hippocampal Slice | Not Specified | Prevented depotentiation of long-term potentiation. | [15] |

| Synaptic Depression | Hippocampal Slices | Not Specified | Prevented adenosine-induced persistent synaptic depression (APSD). | [10] |

Table 2: In Vivo Experimental Parameters and Outcomes

| Model | Animal | Administration Route & Dose | Key Quantitative Outcome | Reference |

| Spatial Memory | Rats | 3 µmol/kg, i.p. | Disrupted long-term memory retrieval in Morris Water Maze (MWM); treated rats spent significantly less time in the target quadrant. | [5][8] |

| LTP Decay | Rats | 500 pmol, i.c.v. | Converted decaying LTP into non-decaying LTP (133.0% ± 10.9% of baseline at 24h vs. 101.0% ± 5.5% for control). | [4] |

| Alzheimer's Disease | AD Model Mice | 3 µmol/kg, i.p. (daily for 3 weeks) | Shortened escape latency in MWM on day 5 (18.6 ± 4.2 s vs. 59.2 ± 16.2 s for control). | [7][16] |

| Alzheimer's Disease | AD Model Mice | Not Specified | Increased time spent in the hidden platform quadrant (43.2 ± 3.0 s vs. 319.2 ± 6.2 s for control). | [4] |

| Ischemic Stroke | Rats | Not Specified | Promoted recovery from neurological impairments and improved cognitive function post-injury. | [6][17] |

| Neuropathic Pain | Rats | Not Specified | Induced antinociceptive effects and increased hind paw withdrawal latencies. | [18] |

| Chronic Migraine | Rats | Not Specified | Alleviated allodynia and lowered CGRP fluorescence intensity. | [19] |

| Latent Inhibition | Rats | 30 µM (Intra-CeA) | Potentiated latent inhibition by impairing avoidance learning to a pre-exposed stimulus. | [13][20] |

Experimental Protocols

Peptide Synthesis and Preparation

-

Sequence : The peptide consists of the TAT sequence (YGRKKRRQRRR) fused to the GluA2 C-terminal mimic (YKEGYNVYG). A scrambled control peptide (e.g., YGRKKRRQRRR-VYKYGGYNE) is often used to ensure the effects are sequence-specific.[4][7]

-

Synthesis : Peptides are typically synthesized using solid-phase peptide synthesis and purified by high-performance liquid chromatography (HPLC).[15][21]

-

Solubilization : For most experiments, the lyophilized peptide is dissolved in a sterile physiological buffer, such as 0.9% saline or 100 mM Tris-saline (pH 7.2), to the desired stock concentration.[4][7][15]

In Vitro Electrophysiology

This protocol outlines the study of synaptic plasticity in hippocampal slices.

-

Slice Preparation : Transverse hippocampal slices (e.g., 400 µm thick) are prepared from adult male Sprague-Dawley rats and maintained in artificial cerebrospinal fluid (aCSF).

-

Peptide Application : Slices are pre-incubated with TAT-GluA2-3Y (e.g., 2 µM) for a specified duration (e.g., 1 hour) before inducing plasticity.[14]

-

LTD/LTP Induction :

-

LTD : Long-term depression is induced using low-frequency stimulation (LFS) of the Schaffer collaterals.

-

LTP : Long-term potentiation is induced using high-frequency stimulation (HFS).

-

-

Recording : Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region to measure changes in synaptic strength over time.

-

Analysis : The slope of the fEPSP is normalized to a pre-stimulation baseline to quantify the degree of LTD or LTP. The effect of the peptide is determined by comparing the results to slices treated with a scrambled control peptide or vehicle.

In Vivo Behavioral and Electrophysiological Studies

This workflow is common for studying the effects of TAT-GluA2-3Y on memory and synaptic function in freely moving animals.

-

Animal Models : Adult male Sprague-Dawley rats or transgenic mouse models (e.g., APP23/PS45 for Alzheimer's) are commonly used.[4][7]

-

Surgical Implantation : For direct brain administration, guide cannulae are stereotaxically implanted over the target brain region (e.g., dorsal hippocampus, central amygdala).[13][20]

-

Peptide Administration :

-

Intracerebroventricular (i.c.v.) : A specific amount (e.g., 500 pmol in 5 µl) is infused directly into the ventricles.[4]

-

Intraperitoneal (i.p.) : A systemic dose (e.g., 3 µmol/kg) is administered.[5]

-

The peptide is typically administered 15-60 minutes before training or electrophysiological recording.[5]

-

-

Behavioral Testing : Standardized tests like the Morris Water Maze or Inhibitory Avoidance are used to assess learning and memory.[5][7]

-

Data Analysis : Statistical analysis (e.g., ANOVA, t-tests) is used to compare performance between peptide-treated, scrambled-control, and vehicle groups.[19]

Biochemical Assays for Protein Trafficking

-

Surface Biotinylation : This assay quantifies the amount of a protein on the cell surface.

-

Live neuronal cultures or brain slices are treated with TAT-GluA2-3Y or control.

-

Surface proteins are labeled with a membrane-impermeable biotinylation reagent.

-

Cells are lysed, and biotinylated proteins are pulled down using streptavidin beads.

-

The amount of surface GluA1 and GluA2 is quantified by Western blotting.[14]

-

-

Immunoprecipitation : This technique is used to verify that the peptide disrupts protein-protein interactions.

-

Brain tissue from treated animals is lysed.

-

An antibody against GluA2 is used to pull down GluA2 and its interacting proteins.

-

The co-precipitated proteins (e.g., PICK1, AP2) are detected by Western blot. A reduction in co-precipitated proteins in the TAT-GluA2-3Y group indicates disruption of the complex.

-

Foundational Research Findings and Logical Integration

Research using TAT-GluA2-3Y has established a clear causal chain from the molecular inhibition of AMPAR endocytosis to significant behavioral and physiological outcomes.

-

Synaptic Plasticity : The peptide specifically blocks the expression of LTD and prevents the decay of both early and late-phase LTP.[2][4][5] This demonstrates that the regulated removal of GluA2-containing AMPARs is a fundamental mechanism for weakening synapses and for the natural decay of potentiated ones.[4][15]

-

Learning and Memory : By preventing LTD and stabilizing LTP, TAT-GluA2-3Y has been shown to prevent the natural forgetting of long-term memories and rescue memory deficits in models of cognitive impairment.[8][15] For instance, it prevents the decay of spatial memory in the Morris Water Maze and improves performance in Alzheimer's disease models.[5][7]

-

Therapeutic Potential : The peptide's ability to stabilize AMPA receptors at the synapse confers neuroprotective properties. In models of ischemic stroke, dissociating the Syt3-GluA2 complex with TAT-GluA2-3Y promotes recovery and improves cognitive function.[6][17] It also shows potential in alleviating chronic pain by preventing central sensitization.[19]

Conclusion

TAT-GluA2-3Y is an invaluable tool for dissecting the role of AMPA receptor trafficking in synaptic function. Foundational research has conclusively demonstrated its ability to specifically inhibit GluA2-dependent endocytosis, thereby blocking LTD and preventing the decay of LTP. These molecular effects translate into profound impacts on learning, memory, and neuronal survival. The data generated using this peptide have not only advanced our fundamental understanding of synaptic plasticity but also highlighted AMPAR endocytosis as a promising therapeutic target for a range of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 5. pnas.org [pnas.org]

- 6. Synaptotagmin-3 interactions with GluA2 mediate brain damage and impair functional recovery in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic administration of Tat-GluR23Y ameliorates cognitive dysfunction targeting CREB signaling in rats with amyloid beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Disruption of Long-Term Depression Potentiates Latent Inhibition: Key Role for Central Nucleus of the Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. TAT-GluA2 3Y | CAS 1404188-93-7 | Tocris Bioscience [tocris.com]

- 19. Dopamine D2 Receptor Activation Blocks GluA2/ROS Positive Feedback Loop to Alienate Chronic-Migraine-Associated Pain Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 21. Synthesis and purification of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

TAT-GluA2-3Y: A Technical Guide to its Role in Learning and Memory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate processes of learning and memory are fundamentally linked to the dynamic regulation of synaptic strength, a phenomenon known as synaptic plasticity. A key player in this regulation is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory neurotransmission in the central nervous system. The number of AMPA receptors at the synapse is not static; their trafficking to and from the postsynaptic membrane is a critical mechanism underlying long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

This technical guide focuses on TAT-GluA2-3Y, a cell-permeable peptide that has emerged as a powerful tool for dissecting the molecular machinery of synaptic plasticity and its role in cognitive function. TAT-GluA2-3Y is designed to competitively inhibit the endocytosis of AMPA receptors containing the GluA2 subunit, thereby offering a specific means to investigate the consequences of stabilizing these receptors at the synapse. This guide will provide an in-depth overview of TAT-GluA2-3Y, its mechanism of action, a summary of key quantitative findings from learning and memory studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

TAT-GluA2-3Y is a synthetic peptide that consists of two key components:

-

The TAT Sequence (YGRKKRRQRRR): Derived from the trans-activator of transcription (TAT) protein of the human immunodeficiency virus (HIV), this sequence acts as a cell-penetrating peptide, enabling the entire molecule to cross the blood-brain barrier and cell membranes to exert its effects intracellularly.[1]

-

The GluA2-3Y Sequence (YKEGYNVYG): This sequence mimics the C-terminal domain of the GluA2 subunit of the AMPA receptor.[1] Specifically, it targets the tyrosine-rich region that is crucial for the interaction with proteins involved in the endocytic process, such as the clathrin-adaptor protein AP2 and BRAG2.[1][2][3]

By competitively binding to these endocytic proteins, TAT-GluA2-3Y prevents their interaction with the native GluA2 subunit, thereby inhibiting the clathrin-mediated endocytosis of GluA2-containing AMPA receptors.[2][3] This leads to an increase in the number of these receptors at the postsynaptic membrane, which has profound effects on synaptic plasticity and, consequently, on learning and memory. It is important to note that TAT-GluA2-3Y specifically blocks activity-dependent AMPAR endocytosis without affecting constitutive AMPAR endocytosis and basal synaptic transmission.[4]

Signaling Pathway of GluA2-Containing AMPA Receptor Endocytosis

The endocytosis of GluA2-containing AMPA receptors is a tightly regulated process that is crucial for LTD and the decay of LTP. The following diagram illustrates the key steps in this pathway and the inhibitory action of TAT-GluA2-3Y.

Quantitative Data from Key Studies

The following tables summarize the quantitative findings from various studies investigating the effects of TAT-GluA2-3Y on synaptic plasticity and memory.

Table 1: Effects of TAT-GluA2-3Y on Long-Term Potentiation (LTP)

| Experimental Condition | Treatment Group (n) | Control Group (n) | Outcome Measure | Result | Reference |

| Weak High-Frequency Stimulation (wHFS) in freely moving rats | TAT-GluA2-3Y (7) | scr-GluA2-3Y (5) | fEPSP slope 25 hours post-induction | Prevented the decay of wHFS-induced LTP. | [4][5] |

| Strong High-Frequency Stimulation (sHFS) + ZIP in freely moving rats | TAT-GluA2-3Y + ZIP (6) | scr-GluA2-3Y + ZIP (5) | fEPSP slope after ZIP application | Prevented the ZIP-induced decay of non-decaying LTP. | [5] |

| Chemical LTP (cLTP) in young hippocampal slices | TAT-GluA2-3Y + cLTP | cLTP alone | Surface expression of GluA1 and GluA2 | Enhanced the cLTP-induced increase in surface expression of GluA1 and GluA2. | [6] |

| sHFS in APP/PS1 AD model mice | TAT-GluA2-3Y (4) | scr-GluA2-3Y | fEPSP slope 4 hours post-sHFS | Converted decaying LTP into non-decaying LTP (134.4% ± 5.9% of baseline). | [7] |

Table 2: Effects of TAT-GluA2-3Y on Long-Term Depression (LTD)

| Experimental Condition | Treatment Group (n) | Control Group (n) | Outcome Measure | Result | Reference |

| LTD induction in freely moving rats | TAT-GluA2-3Y (6) | Scrambled peptide (5) | fEPSP slope | Specifically blocked LTD without affecting LTP. | [8] |

| Depotentiation in hippocampal slices | TAT-GluA2-3Y | Control | EPSC amplitude | Prevented depotentiation of established LTP. | [1] |

| Morphine-induced Conditioned Place Preference | TAT-GluA2-3Y | Vehicle | Extinction | Facilitated the extinction of morphine CPP.[9] | [1] |

Table 3: Effects of TAT-GluA2-3Y on Learning and Memory

| Behavioral Task | Animal Model | Treatment Details | Key Finding | Reference |

| Inhibitory Avoidance | Rats | i.c.v. injection of 500 pmol | Converted short-term memory into long-term memory. | [4] |

| Morris Water Maze (Spatial Memory) | AD Mice | 3 µmol/kg, i.p. | Significantly shortened escape latency and increased time in the target quadrant, slowing memory decline.[4][7] | [10] |

| Object Location Memory | Rats | 15 pmol/µl intra-hippocampal infusion | Prevented the natural forgetting of consolidated long-term object location memories. | [1] |

| Contextual Fear Conditioning | Rats | Intra-hippocampal infusion | Prevented the generalization of contextual fear memory over time. | [1] |

| Auditory Fear Extinction | Rats | Intra-infralimbic cortex infusion | Preserved extinction memory by preventing spontaneous recovery of fear. | [1] |

Detailed Experimental Protocols

In Vivo Electrophysiology (LTP/LTD)

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgery: Implantation of stimulating and recording electrodes in the hippocampus (e.g., stimulating Schaffer collaterals and recording from CA1). A guide cannula is also implanted for intracerebroventricular (i.c.v.) or intra-hippocampal drug infusion.

-

Habituation: Animals are allowed to recover from surgery and are habituated to the recording chamber.

-

Baseline Recording: Stable baseline field excitatory postsynaptic potentials (fEPSPs) are recorded for at least 30 minutes.

-

Drug Administration: TAT-GluA2-3Y (e.g., 500 pmol in saline) or a scrambled control peptide is infused i.c.v. or directly into the hippocampus.[4]

-

LTP/LTD Induction:

-

Post-Induction Recording: fEPSPs are recorded for several hours to days to monitor the persistence of LTP or LTD.

-

Data Analysis: The slope of the fEPSP is measured and normalized to the baseline period. Statistical comparisons are made between the TAT-GluA2-3Y and control groups.

Behavioral Testing: Morris Water Maze

-

Animal Model: Mice, often a model for a specific condition like Alzheimer's disease (e.g., APP/PS1).[7]

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Drug Administration: TAT-GluA2-3Y (e.g., 3 µmol/kg) or a control peptide is administered systemically (e.g., intraperitoneally, i.p.) before the training trials.[10]

-

Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The escape latency (time to find the platform) and swim path are recorded.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured.

-

Data Analysis: Escape latencies during acquisition and the time spent in the target quadrant during the probe trial are compared between treatment groups.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a behavioral study investigating the effects of TAT-GluA2-3Y on memory.

Applications and Future Directions

The research summarized in this guide highlights the significant potential of TAT-GluA2-3Y as a tool to not only understand the fundamental mechanisms of learning and memory but also to explore therapeutic strategies for cognitive disorders. By preventing the decay of LTP and memory, TAT-GluA2-3Y has shown promise in models of Alzheimer's disease and has been used to investigate the processes of forgetting and memory generalization.[1][4][7] Furthermore, its application in stroke models suggests a potential role in promoting functional recovery after brain injury.[11]

Future research could focus on:

-

Optimizing Delivery and Dosing: Exploring alternative routes of administration and dosing regimens to maximize therapeutic efficacy and minimize potential side effects.

-

Combination Therapies: Investigating the synergistic effects of TAT-GluA2-3Y with other compounds that target different aspects of synaptic function or neuroprotection.

-

Translational Studies: Moving towards preclinical and clinical studies to assess the safety and efficacy of targeting AMPA receptor endocytosis in human patients with cognitive impairments.

References

- 1. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GluA2-dependent AMPA receptor endocytosis and the decay of early and late long-term potentiation: possible mechanisms for forgetting of short- and long-term memories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 5. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Facilitated extinction of morphine conditioned place preference with Tat-GluA2(3Y) interference peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic administration of Tat-GluR23Y ameliorates cognitive dysfunction targeting CREB signaling in rats with amyloid beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synaptotagmin-3 interactions with GluA2 mediate brain damage and impair functional recovery in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Neuroprotection: A Technical Guide to TAT-GluA2-3Y

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective peptide TAT-GluA2-3Y. We delve into its core mechanism of action, present quantitative data from key preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the complex biological pathways and workflows involved. This document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics for neurological disorders such as ischemic stroke.

Core Mechanism of Action: Preventing Excitotoxic Cascade

Excitotoxicity, primarily mediated by excessive glutamate receptor activation, is a cornerstone of neuronal damage in ischemic stroke and other neurological conditions. The TAT-GluA2-3Y peptide offers a targeted approach to mitigate this damage by focusing on the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Under normal physiological conditions, most AMPA receptors contain the GluA2 subunit, which renders them impermeable to calcium (Ca²+). However, following an ischemic event, a cascade is initiated that leads to the internalization (endocytosis) of these GluA2-containing receptors. This process is critically mediated by the interaction between the GluA2 subunit and Synaptotagmin III (Syt3), a Ca²⁺-dependent membrane-trafficking protein that is upregulated after ischemia/reperfusion injury.[1][2]

The removal of Ca²⁺-impermeable AMPA receptors from the neuronal surface leads to the formation and insertion of Ca²⁺-permeable AMPA receptors (CP-AMPARs), which lack the GluA2 subunit.[1][2] These CP-AMPARs allow a massive influx of Ca²⁺ into the neuron, triggering downstream apoptotic pathways and culminating in cell death.

TAT-GluA2-3Y is an interfering peptide that directly counteracts this pathological process. It consists of a short sequence from the GluA2 C-terminal tail fused to the TAT (Trans-Activator of Transcription) protein transduction domain, which allows it to penetrate the cell membrane. The peptide competitively binds to Syt3, thereby disrupting the Syt3-GluA2 interaction.[1][2] This inhibition prevents the endocytosis of GluA2-containing AMPA receptors, maintains their presence on the cell surface, suppresses the formation of damaging CP-AMPARs, and ultimately protects the neuron from ischemic injury.[1][2]

References

TAT-GluA2-3Y and its impact on glutamate receptor trafficking

An In-depth Technical Guide on TAT-GluA2-3Y and its Impact on Glutamate Receptor Trafficking

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory. At the core of this process in the central nervous system are α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), the primary mediators of fast excitatory neurotransmission. The number of AMPARs at the postsynaptic membrane is dynamically regulated, and this trafficking to and from the synapse is a critical determinant of synaptic strength. Long-Term Potentiation (LTP), a strengthening of synapses, is often associated with an increase in synaptic AMPARs, while Long-Term Depression (LTD), a weakening of synapses, is characterized by their removal.

The AMPAR is a tetrameric ion channel typically composed of various combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The GluA2 subunit is of particular importance as its presence renders the AMPAR impermeable to calcium, a key signaling ion. The intracellular C-terminal tail of the GluA2 subunit contains multiple motifs that are targets for post-translational modifications and protein-protein interactions, which in turn regulate the receptor's trafficking and synaptic localization.

TAT-GluA2-3Y is a synthetic, cell-permeable peptide designed as a powerful research tool to dissect the molecular machinery governing the trafficking of GluA2-containing AMPARs. This guide provides a comprehensive overview of its mechanism of action, its effects on synaptic plasticity and behavior, and the experimental protocols used to study its function.

Core Mechanism of TAT-GluA2-3Y

TAT-GluA2-3Y is an interference peptide that specifically blocks the regulated, activity-dependent endocytosis of AMPA receptors.[1] Its design consists of two functional domains:

-

TAT (Trans-Activator of Transcription) Domain: The YGRKKRRQRRR sequence is derived from the HIV-1 TAT protein. This domain functions as a cell-penetrating peptide, enabling the entire molecule to efficiently cross the cell membrane and access intracellular targets.

-

GluA2-3Y Domain: The YKEGYNVYG sequence mimics a tyrosine-rich region of the intracellular C-terminal tail of the GluA2 subunit. This region, particularly the tyrosine residue at position 876 (Y876), is a critical binding site for proteins involved in the endocytic process, such as the guanine-nucleotide exchange factor BRAG2 and the clathrin-adaptor protein AP2.[2][3][4][5]

By mimicking this binding site, TAT-GluA2-3Y acts as a competitive inhibitor. It prevents the interaction between the endogenous GluA2 subunit and the endocytic machinery.[5][6] This disruption specifically blocks the clathrin-mediated internalization of GluA2-containing AMPARs that is triggered by synaptic activity (e.g., during LTD), without affecting the constitutive or basal recycling of these receptors.[3][7]

Data Presentation: Quantitative Effects

The application of TAT-GluA2-3Y has been quantified across various experimental paradigms, from in vitro electrophysiology to in vivo behavioral studies.

Table 1: Effect of TAT-GluA2-3Y on Synaptic Plasticity

| Preparation | Plasticity Type | Treatment | Quantitative Effect | Citation(s) |

| Freely moving rats | LTD | 3 µmol/kg i.p. Tat-GluA2-3Y | Completely prevented hippocampal LTD induction. | [8] |

| Freely moving rats | LTP | 3 µmol/kg i.p. Tat-GluA2-3Y | No significant effect on LTP induction. | [8] |

| Hippocampal Slices | Depotentiation | Bath application of GluA2-3Y | Prevented the reversal (depotentiation) of established LTP. | [3] |

| Hippocampal Slices | LTP Decay | 2 µM Tat-GluA2-3Y | Prevented the decay of weakly-induced LTP over time. | [7] |

Table 2: Effect of TAT-GluA2-3Y on Behavioral Models

| Animal Model | Behavioral Task | Treatment Details | Outcome | Citation(s) |

| Rats | Morphine Conditioned Place Preference (CPP) | 1.5 or 2.25 nmol/g i.v. during acquisition | Greatly facilitated the extinction of morphine CPP. | [9] |

| Rats | Morris Water Maze (Spatial Memory) | Post-training intrahippocampal injection | Impaired memory consolidation, rats spent significantly less time in the target quadrant. | [8] |

| AD Model Mice | Morris Water Maze (Memory Decline) | Daily i.c.v. infusion (3 µmol) | Significantly slowed memory decline; escape latency was shortened and time in target quadrant increased. | [7][10] |

| Rats | Natural Forgetting (Object Location) | Intrahippocampal infusion during retention interval | Prevented the normal forgetting of a consolidated long-term memory. | [3] |

| Chronic Migraine Model Rats | Pain Sensitization | Intrathecal injection | Markedly alleviated mechanical and thermal allodynia. | [11] |

Table 3: Effect of TAT-GluA2-3Y on AMPAR Surface Expression

| Experimental System | Condition | Treatment | Change in Surface GluA1/GluA2 | Citation(s) |

| Hippocampal Slices (Young & Middle-Aged) | Chemical LTP (cLTP) Induction | 2 µM Tat-GluA2-3Y + cLTP | Enhanced the cLTP-induced increase in surface GluA1 and GluA2 expression. | [12] |

| Chronic Migraine Model Rats | In vivo | Tat-GluA2-3Y injection | Reduced GluA2 endocytosis, mitigating the decrease in surface GluA2 seen in the disease model. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of studies involving TAT-GluA2-3Y.

Peptide Preparation and Administration

-

Synthesis and Storage: The peptide (Sequence: YGRKKRRQRRRYKEGYNVYG) is typically synthesized using solid-phase methods and purified by HPLC. For research use, it is often supplied as a lyophilized powder. The stock solution is prepared by dissolving the peptide in a suitable solvent like sterile water or PBS. Aliquots are stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. A scrambled version (e.g., Tat-GluA2(Sc)) is used as a negative control.[9]

-

In Vitro Administration: For slice electrophysiology or cell culture experiments, TAT-GluA2-3Y is applied directly to the bath or culture medium at a final concentration typically ranging from 1-5 µM. Pre-incubation for 30-60 minutes is common to ensure cell penetration.[12]

-

In Vivo Administration: For behavioral studies, the peptide can be administered systemically (e.g., intravenously, i.v.; intraperitoneally, i.p.) or directly into specific brain regions (e.g., intracerebroventricularly, i.c.v.; intrahippocampally) via stereotaxic surgery and implanted cannulae. Doses vary depending on the route and animal model.[7][8][9]

Electrophysiology: Field Potential Recordings

This technique is used to measure synaptic plasticity (LTP/LTD) in brain slices.

-

Slice Preparation: Animals are anesthetized and decapitated. The brain (typically the hippocampus) is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse slices (e.g., 400 µm thick) are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber perfused with oxygenated aCSF. A stimulating electrode is placed in a presynaptic pathway (e.g., Schaffer collaterals), and a recording electrode is placed in the dendritic layer of the postsynaptic neurons (e.g., CA1 stratum radiatum) to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline & Induction: A stable baseline of synaptic transmission is recorded for 20-30 minutes using low-frequency stimulation (LFS).

-

LTD/LTP Induction:

-

LTD: Induced by prolonged LFS (e.g., 1 Hz for 15 minutes).

-

LTP: Induced by high-frequency stimulation (HFS) (e.g., one or more trains of 100 Hz for 1 second).

-

-

Peptide Application: TAT-GluA2-3Y or a control peptide is added to the perfusing aCSF before and during the LTD/LTP induction protocol to assess its effect.[3]

Surface Biotinylation Assay

This biochemical method quantifies changes in the number of surface-expressed receptors.

-

Cell Treatment: Treat cultured neurons or brain slices with the experimental conditions (e.g., control vs. TAT-GluA2-3Y).

-

Biotinylation: Incubate the live cells/slices on ice with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin). This covalently attaches biotin to the extracellular domains of surface proteins.

-

Quenching: Stop the reaction by washing with a quenching buffer (e.g., glycine in PBS) to consume any unreacted biotin reagent.

-

Lysis: Lyse the cells to solubilize all proteins (both surface and intracellular). A small aliquot of this "total lysate" is saved as an input control.

-

Affinity Purification: Incubate the remaining lysate with streptavidin-conjugated beads. The high affinity between streptavidin and biotin will capture the biotin-labeled surface proteins.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured surface proteins from the beads.

-

Analysis: Analyze the total lysate and the eluted surface protein fraction by SDS-PAGE and Western blotting using antibodies specific for GluA1 or GluA2. The band intensity provides a quantitative measure of the amount of surface-expressed receptor.[12]

Signaling Pathways and Logical Relationships

The trafficking of GluA2 is tightly regulated by a complex interplay of signaling cascades, with phosphorylation being a key control point. The C-terminal tail of GluA2 contains several phosphorylation sites, including S880 and the tyrosine cluster (Y869, Y873, Y876) mimicked by TAT-GluA2-3Y.

-

LTD and Endocytosis: NMDAR-dependent LTD is typically associated with the dephosphorylation of GluA2 at Y876.[4] This conformational change is thought to facilitate the binding of the AP2/clathrin endocytic machinery, leading to receptor internalization. By competitively binding to this machinery, TAT-GluA2-3Y prevents this crucial step.

-

Homeostatic Plasticity: Conversely, the phosphorylation of GluA2 at Y876 has been shown to be essential for homeostatic synaptic upscaling, a process that strengthens all of a neuron's synapses in response to prolonged activity blockade.[13][14] Increased phosphorylation at Y876 enhances the binding of GluA2 to the scaffolding protein GRIP1, which helps anchor or deliver AMPARs to the synapse.[13][14] This highlights the bidirectional regulation centered on this single phosphorylation site.

Conclusion

TAT-GluA2-3Y is an invaluable tool for neuroscientists, pharmacologists, and drug development professionals. By providing a specific method to block activity-dependent AMPAR endocytosis, it has been instrumental in demonstrating that this process is a core mechanism for Long-Term Depression, synaptic depotentiation, and even the natural, active process of forgetting. The peptide allows for the precise dissection of the role of GluA2 trafficking in both physiological processes like memory consolidation and pathological conditions such as chronic pain and neurodegenerative diseases.[3][8][11] Future research leveraging this and similar tools will continue to illuminate the complex signaling networks that govern synaptic strength, offering novel targets for therapeutic intervention in a host of neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GluA2-dependent AMPA receptor endocytosis and the decay of early and late long-term potentiation: possible mechanisms for forgetting of short- and long-term memories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

- 7. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 8. pnas.org [pnas.org]

- 9. Facilitated extinction of morphine conditioned place preference with Tat-GluA2(3Y) interference peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dopamine D2 Receptor Activation Blocks GluA2/ROS Positive Feedback Loop to Alienate Chronic-Migraine-Associated Pain Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tyrosine phosphorylation of the AMPA receptor subunit GluA2 gates homeostatic synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tyrosine phosphorylation of the AMPA receptor subunit GluA2 gates homeostatic synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of TAT-GluA2-3Y in Neurological Disorders: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, a pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a common hallmark of many neurological disorders. A key player in this process is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The trafficking and surface expression of AMPA receptors, particularly the GluA2 subunit, are critical determinants of synaptic strength and neuronal vulnerability. Recent preliminary studies have focused on a novel therapeutic peptide, TAT-GluA2-3Y, which interferes with the endocytosis of GluA2-containing AMPA receptors, showing promise in preclinical models of stroke, chronic migraine, and cognitive impairment. This technical guide provides an in-depth overview of the core findings, experimental methodologies, and mechanistic pathways associated with TAT-GluA2-3Y research.

Core Mechanism of Action: Inhibition of GluA2 Endocytosis

The TAT-GluA2-3Y peptide is a cell-permeable interference peptide designed to disrupt the interaction between the C-terminal domain of the GluA2 subunit of the AMPA receptor and endocytic machinery.[1][2] The "TAT" portion is a cell-penetrating peptide derived from the HIV-1 trans-activator of transcription, enabling the peptide to cross the blood-brain barrier and enter neurons. The "GluA2-3Y" sequence is a short peptide that mimics a key tyrosine-containing motif in the GluA2 C-terminus, competitively inhibiting the binding of proteins necessary for clathrin-mediated endocytosis, such as the AP2 adaptor complex.[2][3] By preventing the internalization of GluA2-containing AMPA receptors, TAT-GluA2-3Y maintains the presence of these calcium-impermeable receptors at the synapse, thereby reducing excitotoxic calcium influx and downstream cell death pathways.[4][5]

Preclinical Efficacy: A Summary of Key Findings

Preliminary studies have demonstrated the therapeutic potential of TAT-GluA2-3Y in various models of neurological disorders. The quantitative outcomes of these studies are summarized below.

Ischemic Stroke

In a preclinical model of ischemia/reperfusion injury, TAT-GluA2-3Y has been shown to be neuroprotective. By preventing the ischemia-induced augmentation of Synaptotagmin-3 (Syt3)-GluA2 interactions, the peptide inhibits the decrease in GluA2 surface expression and the subsequent formation of calcium-permeable AMPA receptors.[5] This action leads to a reduction in brain damage and improved functional recovery.

| Parameter | Vehicle/Control | TAT-GluA2-3Y | Reference |

| Neurological Score | Higher (Worse Outcome) | Lower (Improved Outcome) | [6] |

| Motor Function | Impaired | Promoted Recovery | [5] |

| Cognitive Function | Decline | Improved | [5] |

Chronic Migraine

In a rat model of chronic migraine, TAT-GluA2-3Y administration has been shown to alleviate pain sensitization. The study suggests that inhibiting GluA2 endocytosis reduces mitochondrial calcium overload and the production of reactive oxygen species (ROS), key contributors to migraine pathophysiology.[4]

| Parameter | CM + Scrambled Peptide | CM + TAT-GluA2-3Y | Reference |

| Mechanical Pain Threshold | Decreased | Significantly Increased | [4] |

| Thermal Pain Threshold | Decreased | Significantly Increased | [4] |

| Periorbital Pain Threshold | Decreased | Significantly Increased | [4] |

| CGRP Fluorescence Intensity | High | Sharply Lowered | [4] |

Cognitive Impairment and Alzheimer's Disease

TAT-GluA2-3Y has been investigated for its potential to mitigate memory deficits in models of cognitive impairment and Alzheimer's disease. By preventing the decay of long-term potentiation (LTP) and rescuing synaptic deficits, the peptide has shown to improve performance in memory tasks.[7][8][9]

| Animal Model | Parameter | Control/Vehicle | TAT-GluA2-3Y | Reference |

| Alzheimer's Disease Mice | Escape Latency (Morris Water Maze - Day 5) | 59.2 ± 16.2 s | 18.6 ± 4.2 s | [8] |

| Alzheimer's Disease Mice | Time in Target Quadrant (Probe Test) | 319.2 ± 6.2 s (in incorrect quadrants) | 43.2 ± 3.0 s (in correct quadrant) | [8] |

| Aβ-induced Neurotoxicity Rats | Escape Latency (Morris Water Maze) | Increased | Decreased | [9] |

| Aβ-induced Neurotoxicity Rats | Time in Target Quadrant (Probe Test) | Decreased | Increased | [9] |

Experimental Protocols

Peptide Synthesis and Administration

Peptide Synthesis: The TAT-GluA2-3Y peptide (sequence: YGRKKRRQRRR-YKEGYNVYG) and its scrambled control (e.g., YGRKKRRQRRR-VYKYGGYNE) are typically synthesized using standard solid-phase peptide synthesis protocols.[2][7] Following synthesis, the peptides are purified by high-performance liquid chromatography (HPLC) to ensure high purity for experimental use.

Administration:

-